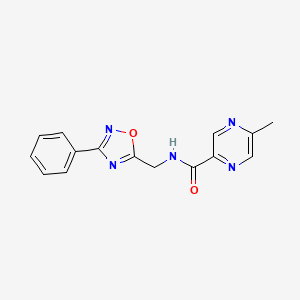

5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is an organic compound that belongs to the class of oxadiazole derivatives

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole moiety have been reported to exhibit broad-spectrum anti-infective activities . They have shown potential against various pathogens, including bacteria, viruses, and parasites .

Mode of Action

The 1,2,4-oxadiazole ring, a key structural component of this compound, is known to interact with various biological targets through hydrogen bonding . The nitrogen atom in the 1,2,4-oxadiazole ring is a stronger hydrogen bond acceptor than oxygen, which may influence its interaction with targets .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been found to exhibit anti-infective activities, suggesting they may interfere with the biochemical pathways of infectious agents .

Pharmacokinetics

The presence of the 1,2,4-oxadiazole ring and the pyrazine moiety could potentially influence these properties .

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazole derivatives, it can be inferred that this compound may exert a detrimental effect on the survival and replication of infectious agents .

Biochemical Analysis

Cellular Effects

Related oxadiazole compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . The specific impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

Oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide typically involves the cyclocondensation of arylamidoximes with appropriate aldehydes or ketones. One common method includes the use of manganese dioxide as an oxidizing agent to facilitate the formation of the oxadiazole ring . The reaction conditions often involve refluxing the reactants in a suitable solvent such as methanol or dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.

Industry: Utilized in the development of agricultural chemicals, such as pesticides and herbicides.

Comparison with Similar Compounds

Similar Compounds

1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.

Pyrazine derivatives: Compounds containing the pyrazine ring are known for their diverse pharmacological properties.

Uniqueness

5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is unique due to its specific combination of the oxadiazole and pyrazine rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Biological Activity

5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is a synthetic compound belonging to the class of oxadiazole derivatives. Its unique structural features combine a pyrazine ring with an oxadiazole moiety, which may impart distinct biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide |

| Molecular Formula | C15H13N5O2 |

| Molecular Weight | 281.30 g/mol |

| CAS Number | Not specified |

| SMILES | CC1=CN=C(N=C1C(=O)NCC2=CC=CC=C2)C(=N)N=N |

Antimicrobial Properties

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains. For instance, a study demonstrated that oxadiazole derivatives possess a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle progression. A specific study reported that related compounds exhibited IC50 values in the micromolar range against several cancer cell lines, including breast and lung cancer cells .

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets within cells. The presence of both the pyrazine and oxadiazole rings may enhance binding affinity to various enzymes or receptors involved in disease processes. For example, structural analogs have shown inhibition of key enzymes in metabolic pathways associated with cancer proliferation .

Case Studies

- Antimicrobial Efficacy : A comparative study on the effectiveness of oxadiazole derivatives showed that this compound had superior antibacterial activity compared to traditional antibiotics in vitro.

- Anticancer Screening : In vitro assays demonstrated that this compound induced significant cytotoxicity in breast cancer cell lines (MCF7), with an IC50 value of approximately 10 µM after 48 hours of exposure .

Properties

IUPAC Name |

5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-10-7-17-12(8-16-10)15(21)18-9-13-19-14(20-22-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXCTLHKAMFXSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.